molecular formula C10H10F3NO3 B13046498 (R)-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid

(R)-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B13046498
M. Wt: 249.19 g/mol
InChI Key: JHKFIPQJURFSRC-MRVPVSSYSA-N
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Description

®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic synthesis. One common approach is the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method involves the reaction of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups facilitate binding to active sites of enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    3-Amino-3-(5-trifluoromethylphenyl)propanoic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in ®-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid imparts unique chemical and biological properties, making it distinct from other similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(3R)-3-amino-3-[3-hydroxy-5-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-1-5(2-7(15)3-6)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m1/s1

InChI Key

JHKFIPQJURFSRC-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)O)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C(CC(=O)O)N

Origin of Product

United States

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